2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole
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Overview
Description
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with benzyl and naphthalen-1-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-1-ylmethyl bromide with 2,3-dibenzylpyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibenzyl-1H-pyrrole: Lacks the naphthalen-1-ylmethyl group, making it less complex.
1-Benzyl-2,3-dimethyl-1H-pyrrole: Contains methyl groups instead of benzyl and naphthalen-1-ylmethyl groups.
Naphthalen-1-ylmethyl-1H-pyrrole: Lacks the dibenzyl substitution.
Uniqueness
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole is unique due to its combination of benzyl and naphthalen-1-ylmethyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of structure-activity relationships.
Properties
CAS No. |
824421-66-1 |
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Molecular Formula |
C29H25N |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2,3-dibenzyl-1-(naphthalen-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C29H25N/c1-3-10-23(11-4-1)20-26-18-19-30(29(26)21-24-12-5-2-6-13-24)22-27-16-9-15-25-14-7-8-17-28(25)27/h1-19H,20-22H2 |
InChI Key |
VJXIKFFTNZHYSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N(C=C2)CC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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